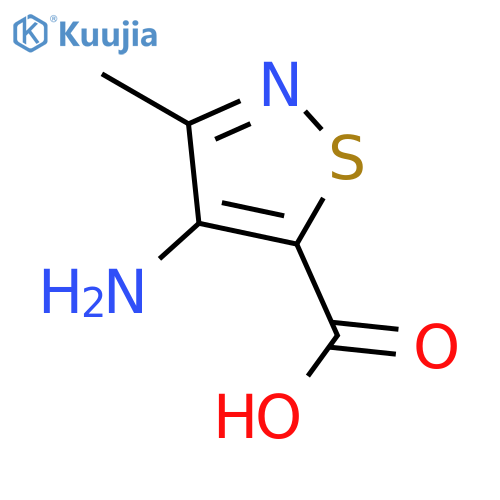Cas no 4592-56-7 (4-amino-3-methyl-1,2-thiazole-5-carboxylic acid)

4592-56-7 structure
商品名:4-amino-3-methyl-1,2-thiazole-5-carboxylic acid
CAS番号:4592-56-7
MF:C5H6N2O2S
メガワット:158.178339481354
MDL:MFCD07357492
CID:1039923
PubChem ID:22831852
4-amino-3-methyl-1,2-thiazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-Amino-3-methylisothiazole-5-carboxylic acid
- 4-Amino-3-methyl-1,2-thiazole-5-carboxylic acid
- 4-amino-3-methyl-isothiazole-5-carboxylic acid
- 4-Amino-3-methyl-isothiazol-5-carbonsaeure
- AG-A-71469
- AK-80881
- ANW-67989
- CTK7J1495
- KB-189153
- SureCN3869347
- DB-332022
- SCHEMBL3869347
- LBAJXFHZXYACIP-UHFFFAOYSA-N
- 4-Amino-3-methyl-isothiazole-5-carboxylic acid HCl
- DTXSID80628524
- 4592-56-7
- 4-Amino-3-methylisothiazole-5-carboxylicacid
- EN300-119270
- CS-0282973
- AKOS006285799
- MFCD07357492
- 4-amino-3-methyl-1,2-thiazole-5-carboxylic acid
-
- MDL: MFCD07357492
- インチ: InChI=1S/C5H6N2O2S/c1-2-3(6)4(5(8)9)10-7-2/h6H2,1H3,(H,8,9)
- InChIKey: LBAJXFHZXYACIP-UHFFFAOYSA-N
- ほほえんだ: CC1=NSC(C(O)=O)=C1N
計算された属性
- せいみつぶんしりょう: 158.01508
- どういたいしつりょう: 158.01499861g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 153
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 104Ų
じっけんとくせい
- PSA: 76.21
4-amino-3-methyl-1,2-thiazole-5-carboxylic acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Sealed in dry,2-8°C
4-amino-3-methyl-1,2-thiazole-5-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-119270-5.0g |
4-amino-3-methyl-1,2-thiazole-5-carboxylic acid |
4592-56-7 | 5g |
$3563.0 | 2023-06-08 | ||
| Ambeed | A619840-1g |
4-Amino-3-methylisothiazole-5-carboxylic acid |
4592-56-7 | 95+% | 1g |
$1166.0 | 2025-02-21 | |
| Alichem | A059003353-1g |
4-Amino-3-methylisothiazole-5-carboxylic acid |
4592-56-7 | 95% | 1g |
$810.00 | 2023-09-01 | |
| abcr | AB542378-1 g |
4-Amino-3-methylisothiazole-5-carboxylic acid; . |
4592-56-7 | 1g |
€1324.20 | 2023-06-14 | ||
| Fluorochem | 231933-250mg |
4-Amino-3-methylisothiazole-5-carboxylic acid |
4592-56-7 | 95% | 250mg |
£362.00 | 2021-06-29 | |
| Enamine | EN300-119270-1000mg |
4-amino-3-methyl-1,2-thiazole-5-carboxylic acid |
4592-56-7 | 1000mg |
$866.0 | 2023-10-03 | ||
| abcr | AB542378-100 mg |
4-Amino-3-methylisothiazole-5-carboxylic acid; . |
4592-56-7 | 100mg |
€310.00 | 2023-06-14 | ||
| abcr | AB542378-100mg |
4-Amino-3-methylisothiazole-5-carboxylic acid; . |
4592-56-7 | 100mg |
€454.80 | 2025-02-21 | ||
| 1PlusChem | 1P00DNZY-250mg |
4-aMino-3-Methyl-1,2-thiazole-5-carboxylic acid |
4592-56-7 | 95% | 250mg |
$392.00 | 2024-05-02 | |
| A2B Chem LLC | AG36830-1g |
4-Amino-3-methylisothiazole-5-carboxylic acid |
4592-56-7 | 95% | 1g |
$828.00 | 2024-04-20 |
4-amino-3-methyl-1,2-thiazole-5-carboxylic acid 関連文献
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
-
Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
-
Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
4592-56-7 (4-amino-3-methyl-1,2-thiazole-5-carboxylic acid) 関連製品
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:4592-56-7)4-amino-3-methyl-1,2-thiazole-5-carboxylic acid

清らかである:99%
はかる:1g
価格 ($):1938.0